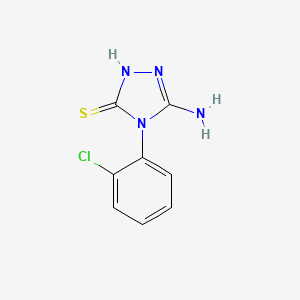![molecular formula C14H12N2 B14377328 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole CAS No. 90012-99-0](/img/structure/B14377328.png)
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole: is a nitrogen-containing heterocyclic compound. It is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of this compound consists of a fused ring system that includes both pyrrole and carbazole moieties, making it a unique and interesting compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole can be synthesized through various methods. One common approach involves the Diels-Alder reaction of indole derivatives with dienophiles, followed by oxidative dehydrogenation . For example, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C can yield tetrahydropyrrolo[3,4-c]carbazoles, which can then be dehydrogenated by DDQ oxidation in acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more aromatic derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile at room temperature.
Reduction: Palladium-catalyzed hydrogenation reactions.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Aromatized pyrrolo[3,4-c]carbazoles.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with diverse biological activities.
Applications De Recherche Scientifique
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole involves its interaction with DNA and inhibition of topoisomerase II . The compound intercalates into the DNA base pairs, causing structural alterations that can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant for its anticancer activity, as it can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Indolo[2,3-a]carbazoles: These compounds share a similar fused ring system and exhibit similar biological activities, including anticancer properties.
Pyrrolo[3,4-a]carbazoles: These derivatives also have a fused pyrrole and carbazole ring system and are investigated for their DNA intercalating properties and anticancer activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific ring fusion pattern and the presence of both pyrrole and carbazole moieties. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
90012-99-0 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C14H12N2/c1-2-4-12-10(3-1)11-6-5-9-7-8-15-13(9)14(11)16-12/h1-6,15-16H,7-8H2 |
Clé InChI |
AUDQOIAKAWXIKU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)



![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)



